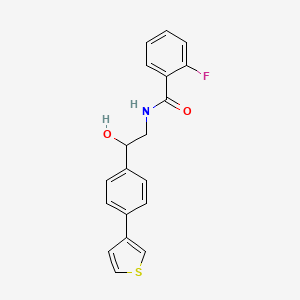

2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO2S/c20-17-4-2-1-3-16(17)19(23)21-11-18(22)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,18,22H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPZFXIOQBMUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxy and thiophene groups can participate in hydrogen bonding and π-π interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

2-fluoro-N-(2-hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)benzamide: Similar structure but with the thiophene ring in a different position.

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

2-fluoro-N-(2-hydroxy-2-(4-(furan-3-yl)phenyl)ethyl)benzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The unique combination of the fluorine atom, hydroxy group, and thiophene ring in 2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide imparts distinct electronic and steric properties, making it particularly valuable in applications requiring high specificity and stability.

Biological Activity

2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom, a hydroxy group, and a thiophene moiety. These characteristics potentially enhance its biological activity, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound features a benzamide core with:

- A fluorine atom at the 2-position of the benzene ring.

- A hydroxy group linked to an ethyl chain.

- A thiophene-substituted phenyl ring at the para position.

This structural configuration is crucial as it influences the compound's electronic properties and solubility, which are vital for its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are known for their potential as:

- Antimicrobial agents

- Anticancer compounds

- Anti-inflammatory agents

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, such as histone deacetylases (HDACs), which are implicated in cancer progression.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

A study evaluated several thiophene derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures exhibited varying degrees of activity against common pathogens:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 15.6 | Antifungal |

| Compound B | 0.5 | Antibacterial |

| Compound C | 31.25 | Antiviral |

The data suggest that structural modifications significantly influence antimicrobial potency, highlighting the importance of functional groups like fluorine and hydroxy in enhancing activity.

Anticancer Activity

Another study focused on fluorinated compounds and their impact on cancer cell lines. The findings revealed that certain fluorinated derivatives demonstrated enhanced cytotoxicity against various cancer types:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 10 |

| Compound E | MCF7 (Breast Cancer) | 5 |

| Compound F | HeLa (Cervical Cancer) | 15 |

These results underscore the potential of fluorinated compounds in cancer therapy, suggesting that this compound may also exhibit similar properties.

Q & A

Synthesis and Optimization

Basic: What are the key synthetic routes for 2-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide? The compound is synthesized via multi-step organic reactions. Common approaches include:

- Amide bond formation : Reacting a fluorinated benzoyl chloride derivative with a hydroxyethylamine intermediate containing the thiophene-phenyl moiety.

- Functional group introduction : Thiophene substitution is achieved via Suzuki coupling or nucleophilic aromatic substitution, followed by hydroxyethylation using Grignard reagents or reductive amination .

Advanced: How can reaction conditions be optimized in multi-step syntheses to improve yield and purity?

- Temperature and solvent control : For example, microwave-assisted synthesis (e.g., 100–150°C in DMF) accelerates coupling reactions while reducing side products .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in thiophene functionalization .

- Purification : Reverse-phase chromatography (e.g., 10–40% methanol/0.1% formic acid gradient) effectively isolates the target compound from byproducts .

Structural Characterization

Basic: How is the molecular structure of this compound characterized?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~383.4) .

Advanced: How can discrepancies between crystallographic data and computational models be resolved?

- DFT calculations : Compare experimental X-ray data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures to identify conformational flexibility .

- Electron density analysis : Use methods like the Colle-Salvetti correlation-energy formula to refine computational models of aromatic interactions .

Reactivity and Functionalization

Basic: What chemical reactions are critical for modifying this compound’s structure?

- Oxidation/Reduction : The hydroxy group can be oxidized to a ketone or protected during synthesis. Thiophene rings undergo electrophilic substitution (e.g., bromination) .

- Amide hydrolysis : Acidic/basic conditions cleave the amide bond for SAR studies .

Advanced: How do steric and electronic effects influence substitution reactions on the thiophene-phenyl moiety?

- Steric hindrance : Bulky substituents on the phenyl ring reduce reactivity at the thiophene’s 3-position.

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) on the benzamide direct electrophiles to meta positions on the thiophene .

Biological Activity and Mechanism

Basic: What experimental methods assess this compound’s biological activity?

- In vitro assays : Binding affinity studies (e.g., SPR or fluorescence polarization) quantify interactions with targets like enzymes or receptors .

- ADME profiling : LC-MS/MS measures metabolic stability in liver microsomes .

Advanced: How can contradictory data on its mechanism of action be reconciled?

- Orthogonal assays : Combine cellular viability assays (e.g., MTT) with target-specific inhibition studies (e.g., kinase activity) to distinguish direct vs. indirect effects .

- Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions .

Computational Modeling

Basic: Which computational tools predict this compound’s physicochemical properties?

- Lipophilicity : LogP values are calculated using Molinspiration or ACD/Labs software.

- Solubility : COSMO-RS predicts solubility in aqueous/organic solvents .

Advanced: How can DFT simulations guide the design of derivatives with improved target affinity?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., hydrogen bonding with the hydroxyethyl group) .

- MD simulations : NAMD/GROMACS analyzes conformational stability in biological environments .

Data Contradiction Analysis

Basic: What factors contribute to variability in reported biological activity?

- Purity differences : Impurities >5% (e.g., unreacted intermediates) skew IC₅₀ values. Validate purity via HPLC (>95%) .

- Assay conditions : Varying pH or ion strength in buffer solutions alter protein-ligand interactions .

Advanced: How to resolve conflicting reactivity data in structurally similar compounds?

- Comparative SAR : Systematically modify substituents (e.g., replacing thiophene with furan) and measure kinetic parameters (kcat/KM) .

- In situ spectroscopy : Monitor reaction intermediates via FT-IR or Raman to identify divergent pathways .

Stability and Degradation

Basic: What conditions destabilize this compound during storage?

- Light sensitivity : UV exposure degrades the thiophene moiety. Store in amber vials at -20°C .

- Hydrolysis : The amide bond is stable at pH 4–7 but cleaves under strongly acidic/basic conditions .

Advanced: How to design accelerated stability studies for long-term storage?

- ICH guidelines : Conduct stress testing at 40°C/75% RH for 6 months, with LC-MS monitoring of degradation products (e.g., hydrolyzed benzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.